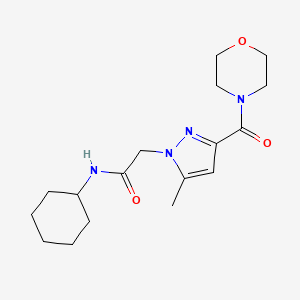
N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H26N4O3 and its molecular weight is 334.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and antiviral research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula: C16H22N4O2. Its structure features a pyrazole ring, which is known for its diverse biological activities. The presence of the morpholine and cyclohexyl groups contributes to its pharmacological properties.
This compound exhibits biological activity primarily through the modulation of specific molecular targets involved in cell signaling pathways. The pyrazole moiety is often associated with inhibition of enzymes or receptors that play crucial roles in disease processes, including cancer and viral infections.
Anticancer Activity
Research has indicated that compounds containing pyrazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole-based compounds can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.3 | Apoptosis induction |
| Compound B | A549 (Lung) | 20.7 | Cell cycle arrest |
| N-cyclohexyl... | SW480 (Colon) | TBD | TBD |
Antiviral Activity
This compound has also been studied for its antiviral properties. Compounds with similar structures have shown efficacy against various viruses, including HIV and hepatitis C virus (HCV). For example, a related pyrazole derivative demonstrated an EC50 value of 6.7 µM against HCV .
Table 2: Antiviral Activity of Related Pyrazole Compounds
| Compound | Virus Targeted | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound C | HCV | 6.7 | 35.46 |
| Compound D | HIV | 3.98 | >105 |
| N-cyclohexyl... | TBD | TBD | TBD |
Case Studies
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer effects of pyrazole derivatives, this compound was tested against several human cancer cell lines. The results indicated a promising ability to inhibit cell proliferation, with further investigations needed to elucidate the underlying mechanisms .
Case Study 2: Antiviral Screening
Another study focused on the antiviral potential of various pyrazole compounds, including N-cyclohexyl derivatives. The compound exhibited notable inhibitory effects against viral replication in vitro, suggesting its potential as a lead candidate for further drug development .
属性
IUPAC Name |
N-cyclohexyl-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-13-11-15(17(23)20-7-9-24-10-8-20)19-21(13)12-16(22)18-14-5-3-2-4-6-14/h11,14H,2-10,12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILWJTNEIYDGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2CCCCC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














